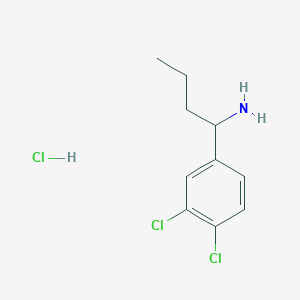

1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride

Description

1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is a chlorinated arylalkylamine derivative characterized by a butan-1-amine backbone substituted at the phenyl ring with chlorine atoms at the 3- and 4-positions. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPJQUXPUXYTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Corresponding Ketones

A common approach is the reduction of a 1-(3,4-dichlorophenyl)butan-1-one precursor to the amine. According to a patent on related dichlorophenyl compounds, the procedure involves catalytic hydrogenation in the presence of platinum oxide under a hydrogen atmosphere:

- The ketone hydrochloride salt is suspended in methanol.

- Platinum oxide catalyst is added.

- The mixture is shaken under hydrogen pressure (~40-50 psig) at room temperature.

- Initial hydrogenation shows starting material persistence; addition of concentrated hydrochloric acid facilitates further reaction.

- Extended hydrogenation (up to 5 hours) yields the amine hydrochloride salt.

This method yields the target amine as its hydrochloride salt with good purity, monitored by thin layer chromatography (TLC).

| Step | Conditions | Outcome |

|---|---|---|

| Ketone hydrochloride + PtO2 | Methanol, H2 (40-50 psig), RT | Partial conversion after 50 min |

| Addition of HCl | Concentrated HCl added | Enhanced hydrogenation |

| Continued H2 reaction | 5 hours total | Formation of amine hydrochloride |

Hydrazine-Mediated Conversion of Nitriles to Amines

Another synthetic strategy involves:

- Preparation of 3-oxo-2-phenylbutanenitrile derivatives from phenylacetonitriles.

- Reaction with hydrazine hydrate in ethanol under reflux to form 3-aminopyrazoles or related amine derivatives.

- Purification by crystallization or chromatography.

Though this method is more common for pyrazole derivatives, the general approach of nitrile conversion to amine functionalities is relevant to the preparation of substituted phenylalkylamines.

Research Findings and Analytical Data

- The hydrogenation method yields amine hydrochlorides with melting points consistent with literature values, confirming product identity and purity.

- Purity of final amine salts is typically confirmed by HPLC, NMR (1H and 13C), and mass spectrometry, ensuring over 95% purity.

- The use of concentrated hydrochloric acid during hydrogenation enhances the reduction rate and yield.

- Reaction monitoring by TLC and chromatographic techniques is standard to optimize reaction times and prevent over-reduction or side reactions.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research has indicated that derivatives of 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride exhibit antidepressant-like effects. These compounds have been synthesized and evaluated for their ability to modulate neurotransmitter systems implicated in mood regulation. For instance, studies have demonstrated that modifications to the amine structure can enhance selectivity for serotonin and norepinephrine transporters, leading to improved antidepressant efficacy .

Dopamine D3 Receptor Modulation

The compound has shown promise as a modulator of dopamine D3 receptors, which are involved in reward pathways and addiction mechanisms. Selective D3 antagonists derived from this compound have been evaluated in rodent models for their ability to reduce cocaine-seeking behavior and other drug-related cues. These findings suggest potential therapeutic applications in treating substance use disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions. A notable method includes the use of metal-catalyzed reactions that facilitate the formation of the amine structure while ensuring high yields and purity. Recent advancements in catalytic synthesis have led to the development of more efficient pathways that minimize by-products and enhance overall yield .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other arylalkylamine hydrochlorides, particularly those with substituted phenyl rings and branched or linear alkylamine chains. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects :

- The 3,4-dichloro substitution in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-deficient receptor pockets compared to 3,5-dimethyl analogs (electron-donating groups) .

- Lipophilicity : Dichloro-substituted derivatives typically exhibit higher logP values than dimethyl-substituted analogs, influencing blood-brain barrier penetration and metabolic stability.

Stereochemical Influence :

- Enantiomers like (S)- and (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl demonstrate the critical role of chirality in pharmacological activity, a factor that may apply to the target compound if synthesized in enantiopure form .

Synthetic Methods: Similar compounds are synthesized via reductive amination or acid-catalyzed deprotection (e.g., HCl in dioxane, as seen in the preparation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) .

Biological Activity

1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects on various biological systems.

This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a butanamine backbone. This configuration is significant for its interaction with biological targets.

Molecular Structure

- Molecular Formula : C10H12Cl2N·HCl

- Molecular Weight : 250.58 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to influence the levels of key neurotransmitters such as serotonin and dopamine through the following mechanisms:

- Enzyme Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

- Receptor Binding : It also exhibits affinity for certain receptors involved in mood regulation, which may contribute to its antidepressant-like effects .

Effects on Neurotransmitter Systems

This compound has been studied for its effects on neurotransmitter pathways:

| Neurotransmitter | Effect | Mechanism |

|---|---|---|

| Serotonin | Increased levels | MAO inhibition |

| Dopamine | Increased levels | MAO inhibition |

| Norepinephrine | Modulation of release | Receptor interaction |

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Mood Enhancement in Animal Models : In rodent models, administration of the compound resulted in significant improvements in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). These effects were dose-dependent, with lower doses showing therapeutic benefits and higher doses leading to adverse effects such as neurotoxicity .

- Cytotoxicity Studies : The compound has also been evaluated for cytotoxic effects against various cancer cell lines. A study reported that at certain concentrations, it exhibited cytotoxicity comparable to established chemotherapeutic agents .

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | 16.00 (Tamoxifen) |

| HCT116 (Colon Cancer) | 12.10 | 10.00 (Doxorubicin) |

| U937 (Leukemia) | 18.50 | 20.00 (Vincristine) |

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride be optimized for yield and purity?

- Methodological Answer : A plausible route involves nucleophilic substitution of 3,4-dichlorophenyl precursors with butylamine derivatives under controlled conditions. For example, reductive amination of 3,4-dichlorophenylbutanone using sodium cyanoborohydride in methanol at pH 5–6 can yield the amine intermediate, followed by HCl salt formation . Catalytic hydrogenation (e.g., Pd/C or Raney Ni) may enhance stereochemical control. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl), butyl chain protons (δ 1.2–1.8 ppm for CH₂ groups), and amine proton (δ ~2.8 ppm, broad). ¹³C NMR should show quaternary carbons adjacent to chlorine atoms (δ ~135–140 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 262.03 (C₁₀H₁₂Cl₂N⁺) with isotopic Cl patterns .

Q. What safety protocols are essential during handling and disposal?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store at –20°C in airtight containers to prevent degradation .

- Neutralize waste with 1 M NaOH before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring and amine group. The 3,4-dichloro substitution directs electrophiles to the para position (lowest LUMO energy), while the amine acts as a weak nucleophile. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms). The hydrochloride salt may exhibit higher solubility but lower membrane permeability than the free base, affecting bioavailability .

- Dose-Response Optimization : Use Hill equation modeling to correlate in vitro IC₅₀ values (e.g., receptor binding assays) with in vivo efficacy (e.g., rodent behavioral tests) .

Q. How does steric hindrance from the butyl chain influence interaction with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.